
(2,2-Bis(undecyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis(undecyloxy)ethyl)benzene is an organic compound with the molecular formula C30H54O2 It is characterized by the presence of two undecyloxy groups attached to an ethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis(undecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with undecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the etherification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Bis(undecyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2,2-Bis(undecyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Bis(undecyloxy)ethyl)benzene involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The undecyloxy groups provide hydrophobic interactions, while the ethylbenzene core can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s behavior in various environments and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2,2-Bis(hexyloxy)ethyl)benzene: Similar structure with shorter alkyl chains.
(2,2-Bis(octyloxy)ethyl)benzene: Similar structure with medium-length alkyl chains.
Uniqueness
(2,2-Bis(undecyloxy)ethyl)benzene is unique due to its longer undecyloxy chains, which provide distinct hydrophobic properties and influence its solubility and interactions with other molecules. This makes it particularly useful in applications requiring specific amphiphilic characteristics.
Properties
CAS No. |
93981-52-3 |
|---|---|
Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,2-di(undecoxy)ethylbenzene |
InChI |
InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-22-26-31-30(28-29-24-20-19-21-25-29)32-27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30H,3-18,22-23,26-28H2,1-2H3 |
InChI Key |
FFSLFIYMXFVLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


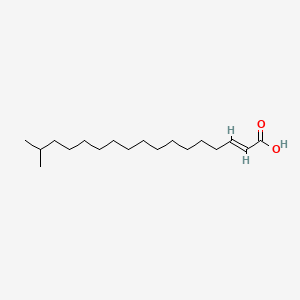



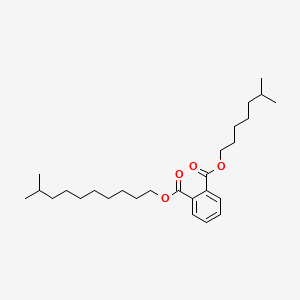
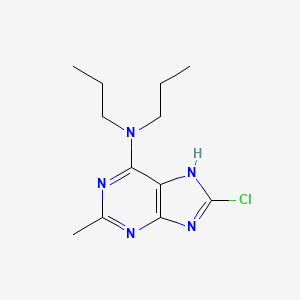
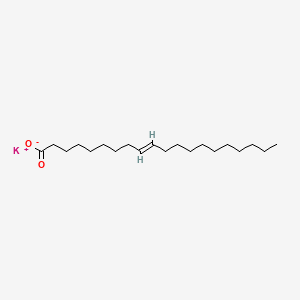

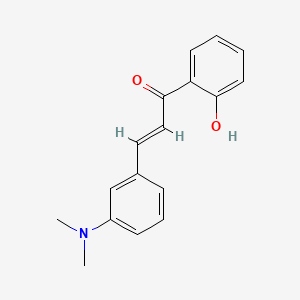

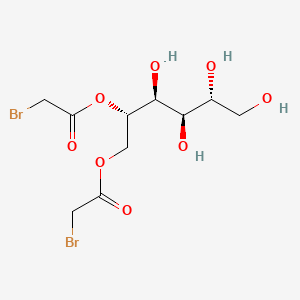
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)


